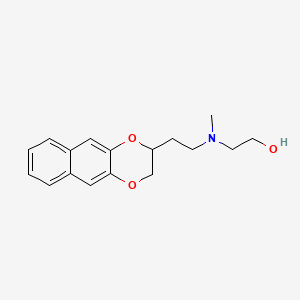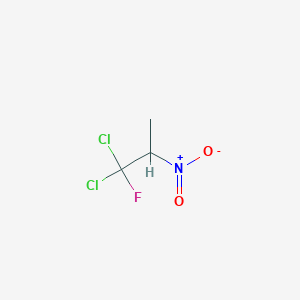
1,1-Dichloro-1-fluoro-2-nitropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-1-fluoro-2-nitropropane is an organic compound with the molecular formula C3H4Cl2FNO2 It is a halogenated nitroalkane, characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-2-nitropropane typically involves the halogenation and nitration of appropriate precursor compounds. One common method includes the reaction of 1,1-dichloro-2-nitropropane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile and a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
1,1-Dichloro-1-fluoro-2-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4) are used under controlled temperature and pressure conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution: Products include derivatives where chlorine or fluorine atoms are replaced by other functional groups.
Reduction: The primary product is 1,1-dichloro-1-fluoro-2-aminopropane.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
科学研究应用
1,1-Dichloro-1-fluoro-2-nitropropane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1-Dichloro-1-fluoro-2-nitropropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The presence of halogen and nitro groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use and the nature of the reacting species.
相似化合物的比较
Similar Compounds
1,1-Dichloro-1-fluoroethane: Similar in structure but lacks the nitro group.
1,1-Dichloro-2-nitropropane: Similar but does not contain fluorine.
1,1-Difluoro-2-nitropropane: Contains two fluorine atoms instead of chlorine.
Uniqueness
1,1-Dichloro-1-fluoro-2-nitropropane is unique due to the combination of chlorine, fluorine, and nitro groups in a single molecule. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
93696-70-9 |
|---|---|
分子式 |
C3H4Cl2FNO2 |
分子量 |
175.97 g/mol |
IUPAC 名称 |
1,1-dichloro-1-fluoro-2-nitropropane |
InChI |
InChI=1S/C3H4Cl2FNO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 |
InChI 键 |
UNKYHDBKTMMJKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(F)(Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
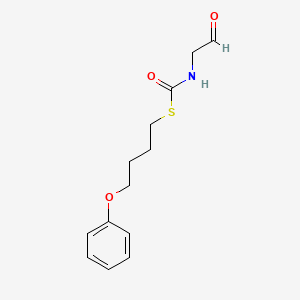
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
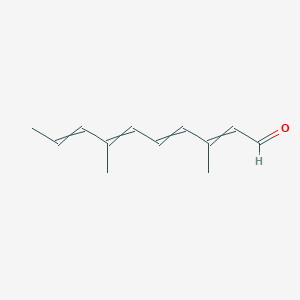
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
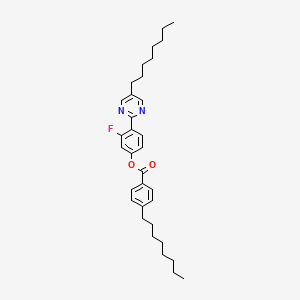
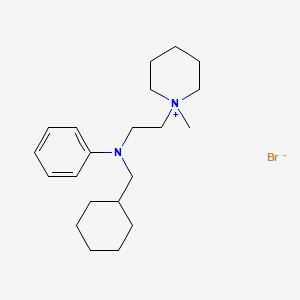



![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
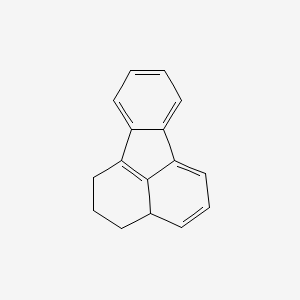
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
